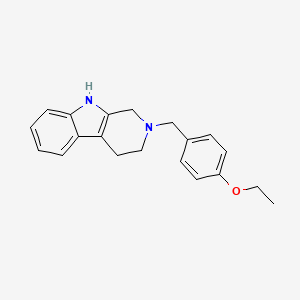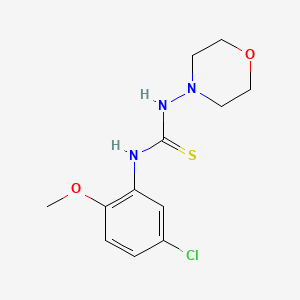
N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK) that has gained significant attention in recent years due to its potential therapeutic applications in the treatment of metabolic disorders, cancer, and neurodegenerative diseases. In
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea has been extensively studied for its potential therapeutic applications in various diseases. In metabolic disorders, N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential candidate for the treatment of type 2 diabetes. In cancer, N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. In neurodegenerative diseases, N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
作用機序
N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea activates AMPK, a key regulator of cellular energy homeostasis that plays a crucial role in metabolism, cell growth, and autophagy. AMPK is activated by various stimuli, including low energy levels, exercise, and certain drugs. N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that enhance its activity. AMPK activation by N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea leads to various downstream effects, including increased glucose uptake, fatty acid oxidation, and autophagy.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea has been shown to have various biochemical and physiological effects in different cell types and animal models. In skeletal muscle cells, N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea increases glucose uptake and insulin sensitivity by activating AMPK and stimulating the translocation of glucose transporter 4 (GLUT4) to the cell membrane. In liver cells, N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea inhibits gluconeogenesis and promotes fatty acid oxidation, leading to decreased blood glucose levels and improved lipid metabolism. In cancer cells, N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea induces apoptosis and inhibits cell proliferation by activating AMPK and inhibiting the mTOR pathway. In animal models of neurodegenerative diseases, N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea protects against neuronal damage and improves cognitive function by activating AMPK and reducing oxidative stress.
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea has several advantages as a research tool, including its specificity for AMPK, its ability to activate AMPK in vivo, and its potential therapeutic applications. However, there are also some limitations to its use in lab experiments, including its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential off-target effects.
将来の方向性
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea, including the development of more potent and selective AMPK activators, the investigation of its potential therapeutic applications in various diseases, and the exploration of its effects on different cell types and physiological systems. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea on AMPK and its downstream pathways, as well as its potential off-target effects and toxicity.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea involves the reaction of 5-chloro-2-methoxyaniline with morpholine and thiourea in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea in high yield and purity.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2S/c1-17-11-3-2-9(13)8-10(11)14-12(19)15-16-4-6-18-7-5-16/h2-3,8H,4-7H2,1H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYYZLKCFJTFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793037 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-morpholin-4-ylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B5810314.png)
![methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5810324.png)
![7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5810336.png)

![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810347.png)
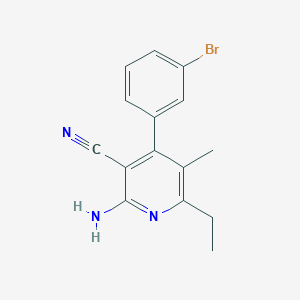

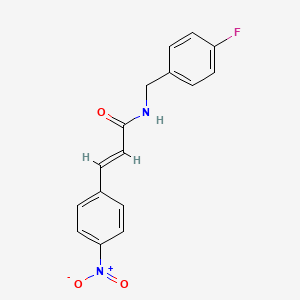
![1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone](/img/structure/B5810368.png)
![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)
![N-[(2-adamantylamino)carbonothioyl]benzamide](/img/structure/B5810388.png)
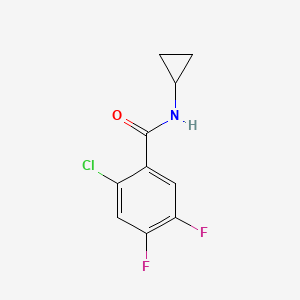
![4-({[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5810407.png)
